molecular formula C24H25N5O3 B2415391 6-({4-[(3-fluorophenyl)acetyl]piperazin-1-yl}sulfonyl)-3-methyl-1,3-benzothiazol-2(3H)-one CAS No. 1189694-66-3

6-({4-[(3-fluorophenyl)acetyl]piperazin-1-yl}sulfonyl)-3-methyl-1,3-benzothiazol-2(3H)-one

Cat. No. B2415391
CAS RN: 1189694-66-3
M. Wt: 431.496
InChI Key: YULPHGGAPIJEIT-UHFFFAOYSA-N
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Description

This compound, also known as SN79, is a novel compound that was evaluated for cocaine antagonist actions . It has a nanomolar affinity for σ receptors and a notable affinity for 5-HT 2 receptors, and monoamine transporters .


Synthesis Analysis

SN79 was synthesized and displayed high affinity for σ receptors, along with noticeable affinities for monoamine transporters . The exact synthesis process is not detailed in the available sources.

Scientific Research Applications

NF-κB Inhibition for Anticancer Drug Research

The compound has been investigated as an NF-κB inhibitor, which makes it relevant in anticancer drug research . NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in regulating inflammation, cell survival, and immune responses. By inhibiting NF-κB, this compound may help control cancer cell growth and enhance the effectiveness of cancer therapies.

Retinoid Nuclear Modulation

Another application involves retinoid nuclear modulation. Retinoids are essential for various biological processes, including cell differentiation, immune function, and vision. The compound’s interaction with retinoid receptors could have implications for treating metabolic and immunological diseases .

Anti-Inflammatory Properties

The compound’s anti-inflammatory potential is noteworthy. It may impact inflammatory mediators, particularly in brain disorders where neuroinflammation plays a critical role. Such modulation could be beneficial for conditions like Alzheimer’s disease and other neurodegenerative disorders .

Antibacterial Activity

Surprisingly, this compound exhibits potent antibacterial activity against Streptococcus pneumoniae. Its effectiveness is comparable to rifampin and significantly stronger than vancomycin . This property could be explored further for developing novel antibacterial agents.

Selective Activity Against Cancer Cell Lines

In studies, most synthesized derivatives of this compound demonstrated proper selectivity against cancer cell lines . This finding suggests potential applications in cancer therapy, although further research is needed to understand the underlying mechanisms.

Medicine for Alzheimer’s Disease

Lastly, the compound has been proposed for use in preparing a medicine that resists Alzheimer’s disease . While this application requires more investigation, it highlights the compound’s relevance in neuroprotection.

Safety And Hazards

While specific safety and hazard information is not available, it’s known that SN79 produced sedation and motor incoordination on its own at higher doses . Animals became tolerant with repeated administration .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-31-20-10-8-17(16-21(20)32-2)14-15-25-24(30)13-12-23-27-26-22-11-9-19(28-29(22)23)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULPHGGAPIJEIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-({4-[(3-fluorophenyl)acetyl]piperazin-1-yl}sulfonyl)-3-methyl-1,3-benzothiazol-2(3H)-one

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